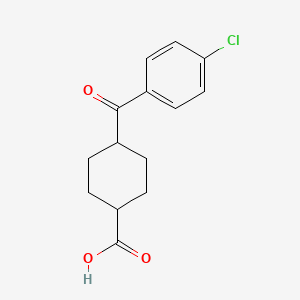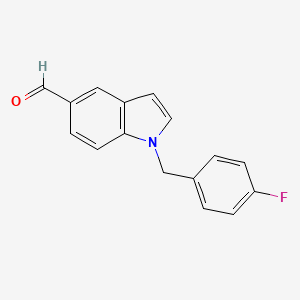![molecular formula C16H24ClNO3 B1318376 Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158640-91-5](/img/structure/B1318376.png)
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C16H24ClNO3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a methoxybenzyl group and an acetate ester, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the piperidine ring.
Esterification: The acetate ester is formed by reacting the piperidine derivative with acetic anhydride or acetyl chloride under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring and methoxybenzyl group allow it to bind to receptors or enzymes, modulating their activity. The acetate ester may undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through various biochemical pathways.
類似化合物との比較
- Methyl [1-(4-hydroxybenzyl)piperidin-4-yl]acetate hydrochloride
- Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride
- Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride
Comparison: Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to its analogs with different substituents (e.g., hydroxy, chloro, fluoro), the methoxy group may enhance its solubility and alter its pharmacokinetic profile, making it a valuable compound for specific applications.
特性
IUPAC Name |
methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2;/h3-6,13H,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNNWATVZSXVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
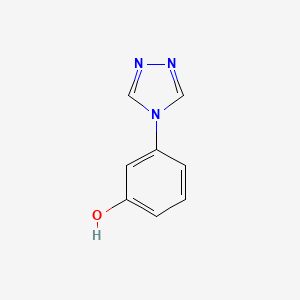
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)

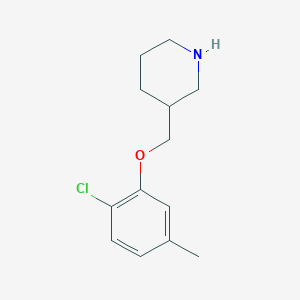
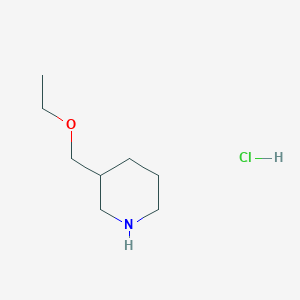
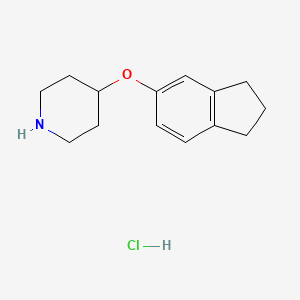
![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)

